methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- Position 3: A 4-methoxyphenyl substituent, contributing electron-donating effects and aromatic interactions.
- Position 6: A cyclopropyl group, which may influence steric bulk and lipophilicity.
- Position 4: A methyl ester, offering a handle for further derivatization.
This compound is likely explored for pharmaceutical applications due to its structural complexity and resemblance to bioactive pyrazole derivatives (e.g., antimicrobial agents) .
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-16-7-5-14(6-8-16)20-19-17(22(26)30-2)11-18(13-3-4-13)23-21(19)25(24-20)15-9-10-31(27,28)12-15/h5-8,11,13,15H,3-4,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGSRXEOKAXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4CC4)C(=O)OC)C5CCS(=O)(=O)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis methodologies, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyrazolo[3,4-b]pyridine core
- Cyclopropyl group at the 6-position
- Tetrahydrothiophene moiety at the 1-position
- Methoxyphenyl substituent at the 3-position
Molecular Formula: C16H19N3O4S
Molecular Weight: Approximately 335.38 g/mol
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various biological activities, primarily through interactions with specific receptors and enzymes. For instance, some derivatives have been shown to act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), which is involved in lipid metabolism and glucose homeostasis .
Structure-Activity Relationships (SAR)
Studies on SAR have demonstrated that the steric and electronic properties of substituents significantly influence the biological activity of pyrazolo[3,4-b]pyridine derivatives. Key findings include:
- Increased steric bulk at specific positions enhances receptor binding affinity.
- The presence of hydrophobic groups can improve bioactivity against certain targets .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation reactions between appropriate pyrazole derivatives and aldehydes or ketones.
- Reduction and functionalization steps to introduce necessary substituents.
Antitubercular Activity
Recent studies have explored the antitubercular potential of related pyrazolo[3,4-b]pyridine compounds. In vitro assays demonstrated that certain derivatives exhibited promising activity against Mycobacterium tuberculosis strains .
| Compound | Activity Against M. tuberculosis | Reference |
|---|---|---|
| Compound A | Moderate | |
| Compound B | High | |
| Methyl 6-cyclopropyl derivative | Under investigation |
In Vivo Studies
In vivo studies in rodent models have suggested that modifications to the pyrazolo[3,4-b]pyridine scaffold can lead to significant reductions in plasma triglyceride levels, indicating potential applications in metabolic disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives, focusing on substituent variations and inferred properties:
Key Observations:
Fluorine-containing analogs (e.g., 938001-13-9) prioritize lipophilicity, which may enhance blood-brain barrier penetration .
Position 3 Substituents :
- The 4-methoxyphenyl group in the target compound offers stronger electron-donating effects compared to methyl or 3-methoxyphenyl groups, influencing π-π stacking in receptor binding .
Position 6 Substituents :
- Cyclopropyl groups (target compound, 938001-13-9) introduce steric constraints that may stabilize bioactive conformations, whereas methyl groups (937597-68-7) reduce steric hindrance .
Synthetic Pathways: The target compound’s sulfone moiety likely requires oxidation of a tetrahydrothiophene precursor, contrasting with simpler aryl substitutions in analogs .
Q & A
Q. What strategies identify metabolites in preclinical toxicity studies?
- Methodology : Administer the compound to rodent models (IV/PO) and collect plasma/liver homogenates. Extract metabolites using SPE (C18 cartridges) and characterize via UPLC-Q-Exactive Orbitrap MS. Compare fragmentation patterns with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
